3-{[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({[3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thienyl and bicycloheptane intermediates. The key steps include:
Formation of the Thienyl Intermediate:
Coupling Reaction: The thienyl intermediate is then coupled with a bicycloheptane derivative through an amide bond formation.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methylphenyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives or substituted aromatic compounds
Scientific Research Applications
3-({[3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYLAMINE
- **BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3-({[3-(ETHOXYCARBONYL)-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C23H25NO5S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO5S/c1-3-29-23(28)19-16(13-6-4-12(2)5-7-13)11-30-21(19)24-20(25)17-14-8-9-15(10-14)18(17)22(26)27/h4-7,11,14-15,17-18H,3,8-10H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
ZVGISPQPEQGMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3C4CCC(C4)C3C(=O)O |
Origin of Product |
United States |
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